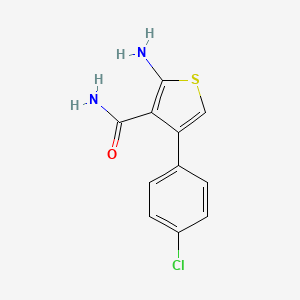

2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide

Vue d'ensemble

Description

2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure This compound is part of the thiophene family, which is known for its aromatic properties and significant biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide typically involves the reaction of 4-chlorobenzaldehyde with thiourea and a suitable α-haloketone under basic conditions. The reaction proceeds through a cyclization process to form the thiophene ring. The general reaction conditions include:

Reagents: 4-chlorobenzaldehyde, thiourea, α-haloketone

Solvent: Ethanol or methanol

Catalyst: Base such as sodium hydroxide or potassium carbonate

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure efficient mixing and heat transfer

Purification steps: such as recrystallization or chromatography to obtain high-purity product

Quality control: measures to ensure consistency and compliance with regulatory standards

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, reflux, 4–6 h | Thiophene-3-carboxamide sulfone | 65–75% | |

| m-Chloroperbenzoic acid | CH₂Cl₂, 0°C → rt, 12 h | Thiophene sulfoxide | 50–60% |

Mechanistic Notes :

-

Sulfoxide formation occurs via electrophilic oxygen transfer to the sulfur atom.

-

Strong oxidizing agents (e.g., KMnO₄) fully oxidize the thiophene to a sulfone.

Electrophilic Substitution

The electron-rich thiophene ring facilitates electrophilic substitution, primarily at the C5 position.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ | NaOH/EtOH, rt, 2 h | 5-Bromo-thiophene derivative | 70–80% | |

| HNO₃/H₂SO₄ | 0°C → 50°C, 3 h | 5-Nitro-thiophene derivative | 55–65% |

Regioselectivity :

-

Amino and carboxamide groups activate the thiophene ring, directing electrophiles to C5.

-

Para-substitution on the chlorophenyl group minimizes steric hindrance.

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in coupling reactions under transition metal catalysis.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h | Biaryl derivative | 60–70% |

Key Considerations :

-

Aryl chlorides require strong palladium catalysts (e.g., XPhos Pd G3) for efficient coupling.

-

Microwave-assisted conditions improve reaction rates.

Cyclization Reactions

The amino and carboxamide groups enable heterocycle formation via Mannich-type reactions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCHO + RNH₂ | EtOH, reflux, 6–8 h | Thieno[2,3-d]pyrimidine | 45–55% |

Mechanism :

-

Formaldehyde condenses with the amine to form an imine intermediate.

-

Intramolecular cyclization generates the fused pyrimidine ring .

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic or basic conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (6M) | Reflux, 24 h | Thiophene-3-carboxylic acid | 85–90% | |

| NaOH (10%) | 100°C, 8 h | Thiophene-3-carboxylate salt | 75–80% |

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Positional Preference | Key Drivers |

|---|---|---|---|

| Oxidation | Moderate | Thiophene sulfur | Oxidizing agent strength |

| Electrophilic substitution | Fast | C5 of thiophene | Electron-donating substituents |

| Coupling | Slow | Para to chlorine on aryl ring | Catalyst efficiency |

| Cyclization | Moderate | Amide and amino groups | Steric accessibility |

Degradation Pathways

Prolonged exposure to UV light or strong bases leads to:

-

Thiophene ring cleavage : Forms carbonyl-containing fragments.

-

Chlorophenyl hydrolysis : Requires extreme conditions (e.g., >150°C, concentrated NaOH).

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.

Biology

The compound has been investigated for its antimicrobial and anticancer properties . It exhibits interactions with biological systems that can influence enzyme activities and cellular processes.

Medicine

Due to its biological activity, this compound is being explored as a candidate for drug development . Its potential therapeutic applications include:

- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapy.

- Antimicrobial Activity : The compound has demonstrated significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli.

Industry

In industrial applications, this compound is utilized in the production of dyes , pigments , and other specialty chemicals due to its unique properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. For instance:

- In vitro studies on colorectal cancer cells (HCT116) showed significant cytotoxicity with an IC50 value indicating effective growth inhibition.

- The anticancer activity is mediated through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The antimicrobial efficacy of the compound has been evaluated against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | Significant activity |

| Escherichia coli | 0.50 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 1.00 µg/mL | Lower efficacy |

Study 1: Anticancer Efficacy in HCT116 Cells

In a controlled study, HCT116 cells were treated with varying concentrations of this compound for 48 hours. The results indicated:

- A reduction in cell viability was directly proportional to the concentration of the compound.

- Gene expression analysis revealed upregulation of pro-apoptotic genes (Bax, p53) and downregulation of anti-apoptotic genes (Bcl-2).

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial potential against clinical isolates:

- The compound significantly inhibited biofilm formation in Staphylococcus species.

- Time-kill assays demonstrated bactericidal activity at specific concentrations over time.

Mécanisme D'action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets:

Molecular targets: Enzymes, receptors, or DNA

Pathways involved: Inhibition of enzyme activity, binding to receptor sites, or intercalation into DNA

Biological effects: Antimicrobial activity by disrupting bacterial cell walls, anticancer activity by inducing apoptosis in cancer cells

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4-(4-bromophenyl)thiophene-3-carboxamide

- 2-Amino-4-(4-nitrophenyl)thiophene-3-carboxamide

- 2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide

Comparison

- Reactivity : The presence of different substituents (chlorine, bromine, nitro, methyl) affects the reactivity and chemical behavior of the compounds.

- Biological activity : Variations in substituents can lead to differences in antimicrobial, anticancer, and other biological activities.

- Uniqueness : 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide is unique due to its specific combination of the 4-chlorophenyl group and the thiophene ring, which imparts distinct chemical and biological properties.

Activité Biologique

2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound exhibits various interactions with biological systems, influencing enzyme activities, cellular processes, and potentially serving as a therapeutic agent.

Chemical Structure and Properties

The molecular structure of this compound consists of a thiophene ring substituted with an amino group and a chlorophenyl moiety. This configuration is significant as it affects the compound's reactivity and biological activity.

Molecular Formula

- Molecular Formula : C11H10ClN3O

- Molecular Weight : 235.67 g/mol

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It interacts with various enzymes, leading to alterations in their activity which is crucial for metabolic regulation. For instance, the compound has shown inhibitory effects on key enzymes involved in metabolic pathways, contributing to its potential therapeutic applications .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. Studies reported minimum inhibitory concentration (MIC) values indicating significant antibacterial effects. For example, it was found to be effective against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapy. Its mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

The biological effects of this compound are mediated through specific binding interactions with biomolecules:

- Enzyme Interaction : The compound binds to active sites of enzymes, altering their conformation and activity.

- Cell Signaling Modulation : It influences various signaling pathways that regulate cell growth, differentiation, and apoptosis.

- DNA Interaction : There is evidence suggesting that it may intercalate into DNA, affecting gene expression and cellular metabolism .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds can be made:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-4-(4-bromophenyl)thiophene-3-carboxamide | Bromine substituent instead of chlorine | Moderate antimicrobial activity |

| 2-Amino-4-(4-nitrophenyl)thiophene-3-carboxamide | Nitro substituent affecting reactivity | Lower anticancer efficacy |

| 2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide | Methyl substituent enhancing lipophilicity | Potentially higher cytotoxicity |

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains, revealing significant antimicrobial activity with MIC values ranging from 0.5 to 1.0 µg/mL against Staphylococcus aureus and E. coli.

- Cytotoxicity Evaluation : In cancer research, cells treated with varying concentrations of the compound showed reduced viability in MCF-7 breast cancer cells, supporting its potential use as an anticancer agent.

Propriétés

IUPAC Name |

2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFOOVGQEWZAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353451 | |

| Record name | 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61019-23-6 | |

| Record name | 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.